molecular formula C9H9NO5 B1143767 (R)-3-Carboxy-4-hydroxyphenylglycine CAS No. 13861-03-5

(R)-3-Carboxy-4-hydroxyphenylglycine

Cat. No. B1143767
CAS RN: 13861-03-5
M. Wt: 211.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "(R)-3-Carboxy-4-hydroxyphenylglycine" and related compounds involves multiple approaches, including stereoselective synthesis techniques. For instance, the synthesis of related phenylglycine derivatives has been demonstrated through methods that ensure the retention of stereochemical integrity, crucial for their biological activity and chemical functionality. These methods highlight the importance of specific synthetic routes in achieving the desired enantiomer of phenylglycine derivatives, including "(R)-3-Carboxy-4-hydroxyphenylglycine" (Ma & Tian, 1997).

Molecular Structure Analysis

The molecular structure of "(R)-3-Carboxy-4-hydroxyphenylglycine" is characterized by the presence of a carboxy group and a hydroxy group attached to the phenyl ring, influencing its chemical behavior and interaction with biological systems. Investigations into the structure of related phenylglycine derivatives through X-ray crystallography and other spectroscopic methods provide insights into their conformational behavior and the impact of substituents on their spatial arrangement (Nandel & Shafique, 2014).

Chemical Reactions and Properties

"(R)-3-Carboxy-4-hydroxyphenylglycine" participates in various chemical reactions, reflective of its functional groups. Its carboxy and hydroxy groups make it a versatile reactant in condensation reactions, enzymatic processes, and as a building block in peptide synthesis. The compound's reactivity is further illustrated by its involvement in reactions that explore its potential as a substrate for enzyme-mediated modifications, demonstrating its utility in synthesizing complex molecules (Driscoll et al., 2000).

Scientific Research Applications

  • Antagonist at Metabotropic Glutamate Receptors : This compound acts as an antagonist at type I metabotropic glutamate receptors (mGluR1α), inhibiting glutamate-stimulated phosphoinositide hydrolysis in baby hamster kidney cells expressing mGluR1α (Thomsen & Suzdak, 1993).

  • Agonistic and Antagonistic Activities at mGluR Subtypes : The compound exhibits differential functional activities at various mGluR subtypes. It acts as an antagonist at mGluR1 and an agonist at mGluR2, showing no activity at mGluR4 (Thomsen, Boel, & Suzdak, 1994).

  • Synthesis and Modification for Selective Receptor Antagonism : The compound has been synthesized and modified for use as selective antagonists of metabotropic glutamate receptors, aiding in research into neurological functions and disorders (Ma & Tian, 1997).

  • Role in Natural Products and Medicinal Chemistry : It occurs in a variety of peptide natural products and has importance in medicinal chemistry due to its unique structural properties and pharmacological activities (Rashed S Al Toma et al., 2015).

  • Impact on Neural Responses and Potential Therapeutic Applications : Studies have explored its effects on neural responses and potential therapeutic applications in conditions like epilepsy (Tang et al., 1997).

properties

IUPAC Name

5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBCZTXSTWCIG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424980
Record name (R)-3-Carboxy-4-hydroxyphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Carboxy-4-hydroxyphenylglycine

CAS RN

13861-03-5, 55136-48-6
Record name (αR)-α-Amino-3-carboxy-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13861-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Carboxy-4-hydroxyphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.